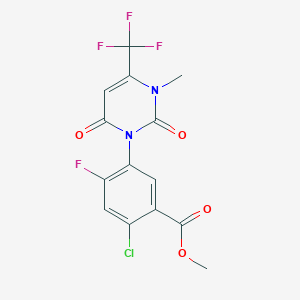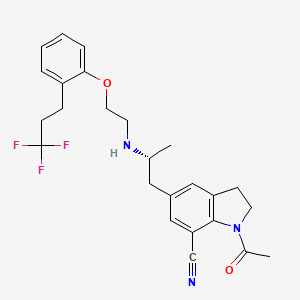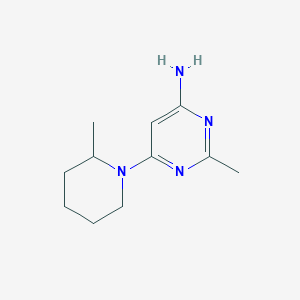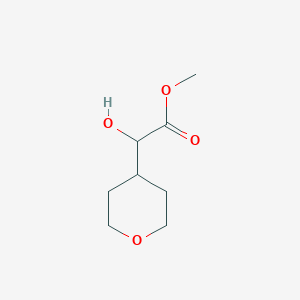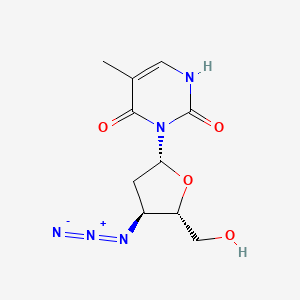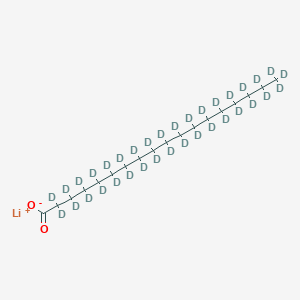
Rhodomyrtosone I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodomyrtosone I is a natural compound isolated from the leaves of Rhodomyrtus tomentosa, a plant native to Southeast Asia. This compound belongs to the acylphloroglucinol family and has garnered significant attention due to its potent antimicrobial properties, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodomyrtosone I involves several steps, starting from readily available precursors. One common route includes the use of acetylphloroglucinol as a starting material. The synthetic process typically involves:
Acetylation: Acetylphloroglucinol is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclization: The acetylated product undergoes cyclization under acidic conditions to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale synthesis would likely involve optimizing the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and greener oxidation methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Rhodomyrtosone I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Rhodomyrtosone I has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic agent for treating infections caused by Gram-positive bacteria.
Industry: Potential use in developing new antimicrobial coatings and materials
Mechanism of Action
Rhodomyrtosone I exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the membrane integrity, leading to the leakage of cellular contents and eventual cell death. This compound also inhibits the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus, making the bacteria more susceptible to oxidative stress .
Comparison with Similar Compounds
Rhodomyrtone: Another acylphloroglucinol with similar antimicrobial properties.
Rhodomyrtosone B: An isomer of Rhodomyrtosone I with slight structural differences.
Syncarpic Acid: A related compound with a similar core structure.
Uniqueness: this compound stands out due to its potent activity against multidrug-resistant Gram-positive bacteria and its unique mechanism of disrupting bacterial cell membranes. Its ability to inhibit staphyloxanthin biosynthesis further enhances its antimicrobial efficacy .
Properties
Molecular Formula |
C28H30O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-phenyl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3 |
InChI Key |
IUCQPLXKIAOHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2C4=CC=CC=C4)C(=O)C(C(=O)C3(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
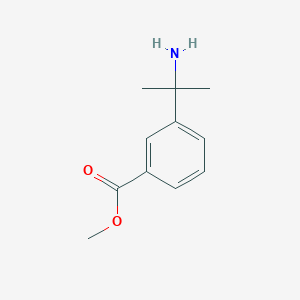
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

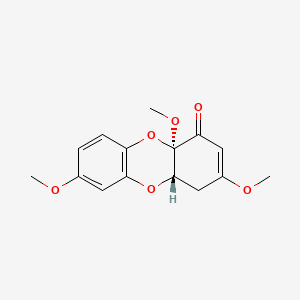
![L-[13C5]Xylose](/img/structure/B13442157.png)
